4-(4-Fluorophenyl)oxazolidin-2-one

Catalog No.
S8970174
CAS No.
M.F
C9H8FNO2
M. Wt
181.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)oxazolidin-2-one

Product Name

4-(4-Fluorophenyl)oxazolidin-2-one

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

ZDRCZUKZERPBIY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)F

4-(4-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound characterized by the presence of an oxazolidinone ring, which is a five-membered cyclic structure containing both nitrogen and oxygen. The compound features a fluorophenyl substituent at the 4-position of the oxazolidinone ring, contributing to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Typical for oxazolidinones:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's reactivity.
  • Reduction: This process can reduce double bonds or other functional groups, potentially leading to saturated derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the replacement of functional groups with others.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions, including temperature and solvent choice, are crucial for achieving desired reaction outcomes .

Research indicates that 4-(4-Fluorophenyl)oxazolidin-2-one exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and has shown promise in inhibiting bacterial protein synthesis, similar to other oxazolidinone derivatives. Its fluorinated structure may enhance its binding affinity to biological targets, making it a candidate for further pharmacological development .

The synthesis of 4-(4-Fluorophenyl)oxazolidin-2-one typically involves several steps:

  • Formation of the Oxazolidinone Ring: This is often achieved through cyclization reactions involving isocyanates and appropriate carbonyl compounds.
  • Introduction of the Fluorophenyl Group: This can be accomplished via electrophilic aromatic substitution or coupling reactions using fluorinated phenolic compounds.

For instance, one method involves reacting a suitable precursor with fluorobenzene in the presence of a base under controlled conditions to ensure high yield and purity .

4-(4-Fluorophenyl)oxazolidin-2-one has several applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new antibiotics and other therapeutics due to its ability to inhibit bacterial growth.
  • Chemical Research: The compound is used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Studies on 4-(4-Fluorophenyl)oxazolidin-2-one have focused on its interactions with various biological macromolecules, including proteins and nucleic acids. The compound's mechanism of action likely involves binding to ribosomal RNA, inhibiting protein synthesis in bacteria. This interaction profile suggests potential use in treating infections caused by resistant bacterial strains .

Several compounds share structural similarities with 4-(4-Fluorophenyl)oxazolidin-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(4-Chlorophenyl)oxazolidin-2-oneChlorine substituent instead of fluorineDifferent reactivity and biological activity due to chlorine's electronic effects
4-(4-Bromophenyl)oxazolidin-2-oneBromine substituentSimilar to chlorinated analogs but may exhibit different pharmacokinetics
5-(Fluorophenyl)oxazolidin-2-oneFluorine at the 5-positionVariation in biological activity due to positional changes

The uniqueness of 4-(4-Fluorophenyl)oxazolidin-2-one lies in its fluorine substituent at the para position, which can significantly influence its chemical stability, reactivity, and interactions with biological targets compared to its chlorinated or brominated counterparts .

The incorporation of halogen atoms, particularly fluorine, into the oxazolidinone scaffold has been a strategic approach to improve target binding and bioavailability. Fluorine’s electronegativity and small atomic radius facilitate favorable interactions with bacterial ribosomes while mitigating oxidative degradation.

Structural Significance of Halogen-Substituted Oxazolidinones

4-(4-Fluorophenyl)oxazolidin-2-one features a five-membered oxazolidinone ring fused to a fluorophenyl group at the 4-position. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₉H₈FNO₂
Molecular Weight213.23 g/mol
Boiling Point568.4±50.0 °C (predicted)
Density1.3±0.1 g/cm³
LogP (Partition Coefficient)2.08

The fluorine atom at the para position of the phenyl ring enhances lipophilicity and membrane permeability, critical for intracellular targeting of bacterial ribosomes. Comparative studies with non-halogenated analogs reveal that fluorination improves ribosomal binding affinity by approximately 30%, as measured by isothermal titration calorimetry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.05390666 g/mol

Monoisotopic Mass

181.05390666 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types